molecular formula C26H22FN3O2 B11505999 2-amino-1-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

2-amino-1-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B11505999
M. Wt: 427.5 g/mol
InChI Key: ZTRPNADGQKSKRV-UHFFFAOYSA-N
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Description

2-amino-1-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with amino, fluorobenzyl, and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-1-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(4-chlorobenzyl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile
  • 2-amino-1-(4-bromobenzyl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile
  • 2-amino-1-(4-methylbenzyl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-1-(4-fluorobenzyl)-4,5-bis(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific interactions with molecular targets or enhanced stability .

Properties

Molecular Formula

C26H22FN3O2

Molecular Weight

427.5 g/mol

IUPAC Name

2-amino-1-[(4-fluorophenyl)methyl]-4,5-bis(4-methoxyphenyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C26H22FN3O2/c1-31-21-11-5-18(6-12-21)24-23(15-28)26(29)30(16-17-3-9-20(27)10-4-17)25(24)19-7-13-22(32-2)14-8-19/h3-14H,16,29H2,1-2H3

InChI Key

ZTRPNADGQKSKRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(C(=C2C#N)N)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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